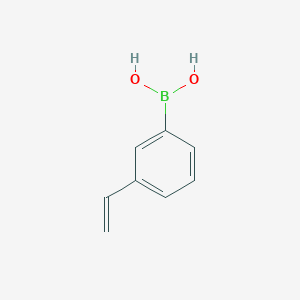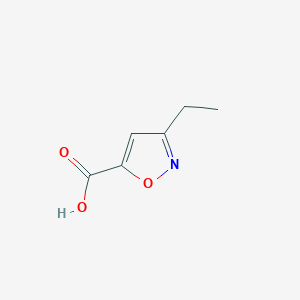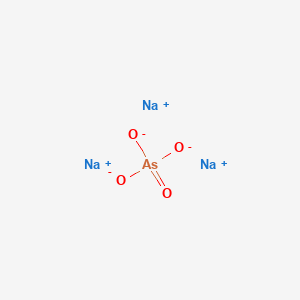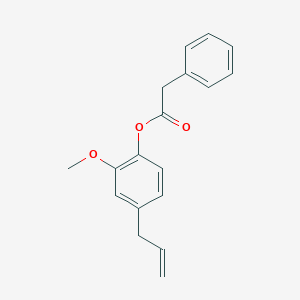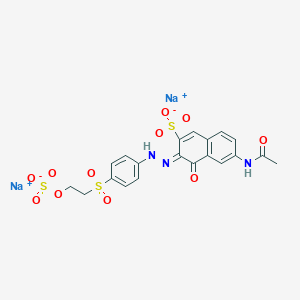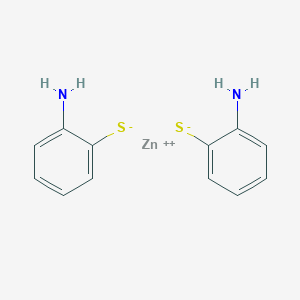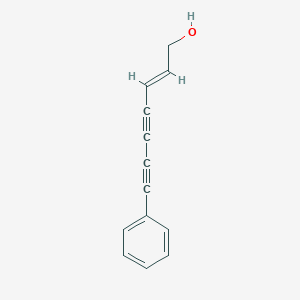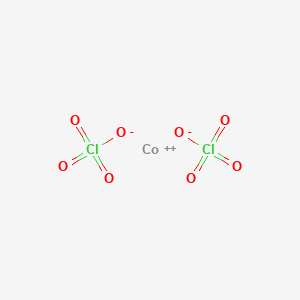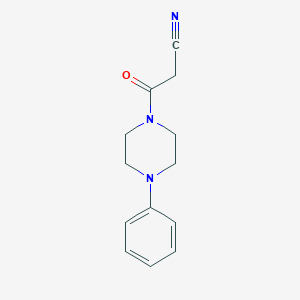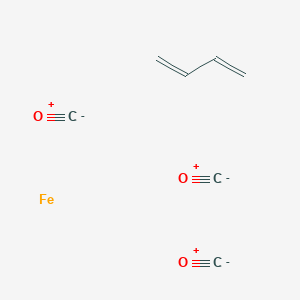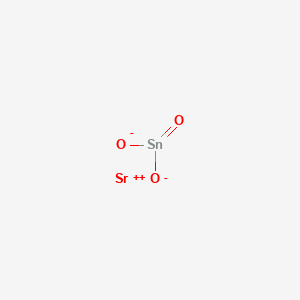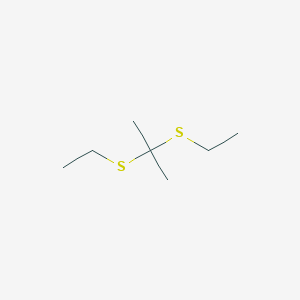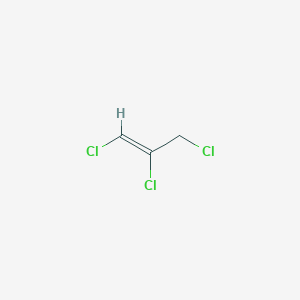![molecular formula C13H15N3O6 B082589 Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate CAS No. 13631-84-0](/img/structure/B82589.png)
Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate, also known as DNPP, is a synthetic compound that has been used in scientific research for several years. It is a yellow crystalline powder that is soluble in organic solvents like ethanol and acetone. DNPP has been found to have several applications in different fields of research, such as medicinal chemistry, biochemistry, and molecular biology.
Wirkmechanismus
The mechanism of action of Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles like thiols and amines. This reaction leads to the formation of a stable adduct, which can be used for detection or further synthesis.
Biochemische Und Physiologische Effekte
Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate has been found to have several biochemical and physiological effects, including inhibition of mitochondrial respiration and induction of oxidative stress. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate is its ease of synthesis and purification. It is also relatively stable and can be stored for long periods without degradation. However, Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate has some limitations, such as its toxicity and the need for careful handling and disposal. It is also not very soluble in aqueous solutions, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate. One area of interest is the development of new synthetic routes for Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate and related compounds. Another area of interest is the investigation of its potential as a drug candidate for cancer therapy and other diseases. Additionally, research on the mechanism of action of Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate and its effects on different cellular pathways could lead to new insights into cellular processes and disease mechanisms.
Synthesemethoden
Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate can be synthesized by reacting diethyl malonate with 4-nitrophenylhydrazine in the presence of acetic acid and sodium acetate. The reaction takes place under reflux conditions, and the product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate has been extensively used in scientific research as a reagent for the detection of aldehydes and ketones. It is also used as a precursor for the synthesis of other compounds, such as pyrazoles and pyridazines. Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate has been found to have antitumor and antiviral activities, making it a potential candidate for drug discovery.
Eigenschaften
CAS-Nummer |
13631-84-0 |
|---|---|
Produktname |
Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate |
Molekularformel |
C13H15N3O6 |
Molekulargewicht |
309.27 g/mol |
IUPAC-Name |
diethyl 2-[(4-nitrophenyl)hydrazinylidene]propanedioate |
InChI |
InChI=1S/C13H15N3O6/c1-3-21-12(17)11(13(18)22-4-2)15-14-9-5-7-10(8-6-9)16(19)20/h5-8,14H,3-4H2,1-2H3 |
InChI-Schlüssel |
SYJZTNRTUQYBMO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC |
Synonyme |
2-(4-Nitrophenyl)hydrazonomalonic acid diethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



